Cas no 1021053-13-3 (1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine)
1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexyl(5-methylthiophen-2-yl)methanamine
- starbld0044160
- 2-Thiophenemethanamine, α-cyclohexyl-5-methyl-
- 1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine
-
- MDL: MFCD11148685
- Inchi: 1S/C12H19NS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3
- InChI Key: GQNNEHLGNMIPOI-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C(C1CCCCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- XLogP3: 3.3
- Topological Polar Surface Area: 54.3
1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243037-0.05g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-243037-0.1g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-243037-0.25g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-243037-0.5g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-243037-1.0g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-243037-2.5g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-243037-5.0g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-243037-10.0g |
cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377206-1g |
Cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 98% | 1g |
¥4142 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377206-5g |
Cyclohexyl(5-methylthiophen-2-yl)methanamine |
1021053-13-3 | 98% | 5g |
¥11521 | 2023-02-27 |
1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-cyclohexyl-1-(5-methylthiophen-2-yl)methanamine
Introduction to 1-Cyclohexyl-1-(5-Methylthiophen-2-Yl)Methanamine (CAS No. 1021053-13-3)
The compound 1-Cyclohexyl-1-(5-Methylthiophen-2-Yl)Methanamine, identified by the CAS number 1021053-13-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound, which belongs to the class of tertiary amines, has garnered attention due to its unique structure and promising properties.
Recent studies have highlighted the importance of thiophene derivatives in drug design and material science. The presence of the 5-methylthiophen group in this compound contributes to its aromatic stability and potential for electronic applications. Additionally, the cyclohexyl group introduces steric bulk, which can influence the compound's solubility and reactivity.
The synthesis of 1-Cyclohexyl-1-(5-Methylthiophen-2-Yl)Methanamine involves a multi-step process, often starting with the preparation of the thiophene derivative followed by alkylation or coupling reactions to introduce the cyclohexyl group. Researchers have explored various catalysts and reaction conditions to optimize yield and purity, ensuring scalability for industrial applications.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions, including those requiring phase separation techniques.
The chemical structure of this compound is characterized by a central methylene group (-CH-) bonded to both a cyclohexyl ring and a thiophene moiety. The thiophene ring, substituted with a methyl group at the 5-position, imparts unique electronic properties that can be exploited in optoelectronic devices such as organic light-emitting diodes (OLEDs). Recent advancements in OLED technology have underscored the importance of such compounds in enhancing device efficiency and stability.
In the pharmaceutical industry, tertiary amines like this compound are often used as intermediates in drug synthesis due to their ability to form stable amine bonds with other molecules. For instance, they can serve as building blocks for peptide synthesis or as components in bioisosteric replacements to improve drug bioavailability.
Furthermore, the presence of both hydrophobic (cyclohexyl) and aromatic (thiophene) groups allows this compound to interact with a wide range of biological targets, making it a valuable tool in medicinal chemistry research. Recent studies have explored its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, highlighting its role in drug discovery efforts.
In terms of environmental impact, this compound has been evaluated for its biodegradability under aerobic conditions. Results indicate moderate biodegradation rates, suggesting that it may not persist long-term in natural environments when properly managed.
The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the thiophene moiety plays a critical role in stabilizing charge transfer processes, which is crucial for its performance in electronic devices.
In conclusion, 1-Cyclohexyl-1-(5-Methylthiophen-2-Yl)Methanamine (CAS No. 1021053-13-3) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features positions it as an important compound for future research and development endeavors.
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